The synthesis of odevixibat involves chemical modification of a benzothiazepine structure, which is a class of compounds known for various biological activities. The specific synthetic pathway has not been extensively detailed in public literature, but it typically encompasses several steps that may include:
The patent literature mentions various crystal modifications that can affect the solubility and stability of odevixibat, indicating ongoing research into optimizing its pharmaceutical properties .
Odevixibat has a molecular formula of and a molar mass of approximately 740.93 g/mol. The structure features multiple functional groups including sulfonamide and amide linkages, which are integral to its mechanism of action as an IBAT inhibitor. The three-dimensional conformation allows for effective binding to the transporter protein, thereby inhibiting its function.
Odevixibat primarily acts through reversible inhibition of the ileal sodium/bile acid cotransporter. The chemical reaction involved can be summarized as follows:
The pharmacokinetics indicate that odevixibat is largely unmetabolized; approximately 97% is excreted unchanged in feces, with minimal urinary excretion .
Odevixibat functions by selectively inhibiting the ileal sodium/bile acid cotransporter, which is responsible for reabsorbing about 95% of bile acids from the intestinal lumen back into the bloodstream. This inhibition results in:
Clinical studies have demonstrated that doses of odevixibat can lead to significant reductions in serum bile acid levels, thereby alleviating symptoms such as pruritus .
The physical and chemical properties of odevixibat are crucial for its formulation and therapeutic efficacy:
Odevixibat is primarily indicated for treating pruritus associated with progressive familial intrahepatic cholestasis. Its unique mechanism targeting bile acid transport has opened avenues for exploring its efficacy in other cholestatic liver diseases such as Alagille syndrome and biliary atresia. Clinical trials have shown promising results not only in reducing pruritus but also in improving quality of life for affected patients .
Research continues into expanding the applications of odevixibat beyond its current indications, with ongoing clinical trials assessing its effectiveness in various populations and conditions characterized by cholestasis.
Odevixibat (chemical name: (S)-2-((R)-2-(2-((3,3-dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid) is a reversible, potent, and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT) [2] [4]. This transporter, localized in the distal ileum, mediates the reabsorption of ~95% of intestinal bile acids during enterohepatic circulation [1] [4]. Odevixibat binds competitively to the IBAT protein, reducing bile acid reuptake by 43–56% at therapeutic doses (1.5–3 mg daily), thereby increasing fecal bile acid excretion and reducing serum bile acid (sBA) concentrations [1] [7].
The drug’s small molecular structure (C37H48N4O8S2; molecular weight: 740.93 g/mol) enables localized action within the intestinal lumen with minimal systemic absorption. Pharmacodynamic studies show that >97% of administered odevixibat is recovered unchanged in feces, confirming its site-specific activity [2] [8]. This targeted inhibition disrupts bile acid recirculation without significant off-target effects, making it a cornerstone for treating bile-acid-mediated pathologies.
Table 1: Pharmacodynamic Effects of Odevixibat on Bile Acid Homeostasis
Parameter | Dose (mg/day) | Reduction in Bile Acid AUC | Key Study Findings |
---|---|---|---|
Serum Bile Acid Pool | 1.5 | 43% | Dose-dependent sBA reduction [1] |
Serum Bile Acid Pool | 3.0 | 56% | Linear correlation with IBAT occupancy [1] [7] |
Fecal Bile Acid Excretion | 40–120 µg/kg | 82.9% of dose recovered | Minimal urinary excretion (0.002%) [2] [8] |
By reducing intestinal bile acid reabsorption, odevixibat indirectly modulates the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid synthesis and transport [1] [8]. Depletion of the bile acid pool decreases FXR activation in enterocytes, leading to:
This feedback loop amplifies odevixibat’s therapeutic effect, as newly synthesized bile acids are rapidly excreted rather than recycled. Notably, this mechanism is compromised in PFIC type 2 patients with non-functional bile salt export pumps (BSEP/ABCB11 variants), where bile acid synthesis remains dysregulated [2] [4].
Table 2: Odevixibat-Induced Changes in FXR Pathway Components
Molecular Target | Effect of Odevixibat | Functional Consequence |
---|---|---|
Enterocyte FXR Activation | ↓ 50–60% | Reduced FGF19 transcription [8] |
Hepatic FGFR4 Signaling | ↓ 35–45% | Increased CYP7A1 activity [2] |
Serum FGF19 Levels | ↓ 30–40% | Disinhibition of bile acid synthesis [8] |
Odevixibat fundamentally alters enterohepatic circulation by interrupting the ileal reclamation phase. In healthy physiology, bile acids secreted into the duodenum are efficiently reclaimed in the ileum and returned to the liver via portal circulation. Odevixibat disrupts this cycle through:
Clinical evidence from PFIC patients demonstrates that odevixibat normalizes sBA levels (e.g., reduction from >150 µmol/L to <10 µmol/L) and total bilirubin (from >25 µmol/L to <15 µmol/L) within six months of treatment [6]. This biochemical improvement correlates with histological stabilization in preclinical models of cholestasis, where odevixibat reduced bile duct proliferation and portal inflammation [8].
Cholestatic pruritus is mechanistically linked to lysophosphatidic acid (LPA), a pruritogen generated by autotaxin (ATX) from lysophosphatidylcholine [3] [5]. Odevixibat ameliorates pruritus through bile-acid-dependent modulation of this pathway:
A phase 3 trial in PFIC patients demonstrated that odevixibat increased the proportion of patients achieving "no/minimal scratching" (ObsRO score 0–1) to 35.4% (vs. 13.2% in placebo) [5]. This aligns with ATX activity suppression, establishing a mechanistic bridge between bile acid reduction and pruritus relief.
Table 3: Odevixibat’s Impact on Pruritus-Related Biomarkers
Biomarker | Change with Odevixibat | Clinical Correlation |
---|---|---|
Serum Autotaxin (ATX) Activity | ↓ 30–35% | Linear correlation with pruritus scores [5] |
Serum LPA Levels | ↓ 25–30% | Reduced neuronal activation [3] |
ObsRO Scratching Score (0–1) | ↑ 2.7-fold vs. placebo | Clinically meaningful itch reduction [5] |
Comprehensive Compound Nomenclature for Odevixibat
Table 4: Chemical and Regulatory Identifiers for Odevixibat
Identifier Type | Name(s) |
---|---|
Systematic IUPAC Name | (S)-2-((R)-2-(2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,2,5]thiadiazepin-8-yl)oxy)acetamido)-2-(4-hydroxyphenyl)acetamido)butanoic acid |
Brand Names | Bylvay® |
Clinical Development Codes | A-4250; AZD8294; AR-H064974 |
CAS Registry Number | 501692-44-0 |
DrugBank ID | DB16261 |
UNII Code | 2W150K0UUC |
WHO International Nonproprietary Name | Odevixibat |
Key: IUPAC = International Union of Pure and Applied Chemistry; CAS = Chemical Abstracts Service; UNII = Unique Ingredient Identifier.Sources: [2] [4] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7